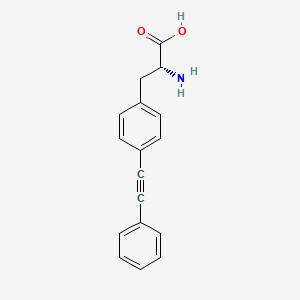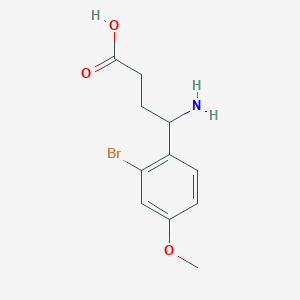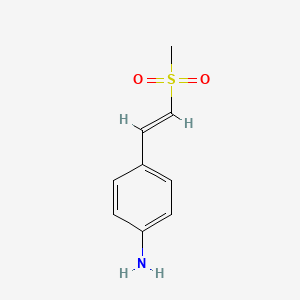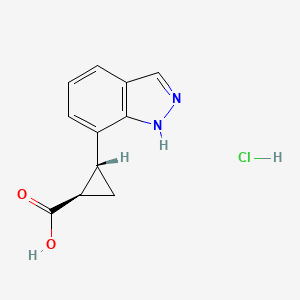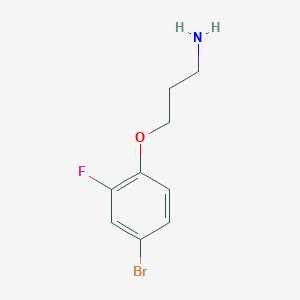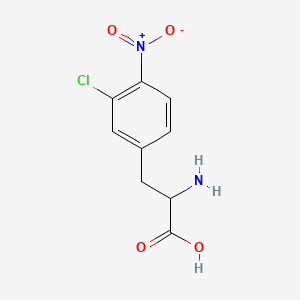
2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of propanoic acid and contains an amino group, a hydroxy group, and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate aromatic precursor, such as 4-isopropoxybenzaldehyde.
Aldol Condensation: The aromatic precursor undergoes an aldol condensation with a suitable amino acid derivative, such as glycine, in the presence of a base like sodium hydroxide.
Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated products.
Scientific Research Applications
2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The isopropoxyphenyl group enhances the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid:
2-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness: 2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a synthetic intermediate.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-9-5-3-8(4-6-9)11(14)10(13)12(15)16/h3-7,10-11,14H,13H2,1-2H3,(H,15,16) |
InChI Key |
LPQMJQWVXMVMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)
